N-(2-(5-(methylthio)-1,3,4-oxadiazol-2-yl)phenyl)-3-(morpholinosulfonyl)benzamide
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Overview
Description
The compound N-(2-(5-(methylthio)-1,3,4-oxadiazol-2-yl)phenyl)-3-(morpholinosulfonyl)benzamide is a complex organic molecule characterized by its combination of sulfur, oxygen, nitrogen, and aromatic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
Initial Step: : The synthesis typically begins with the preparation of the 1,3,4-oxadiazole ring. This can be achieved through the reaction of a hydrazide with a carboxylic acid derivative under cyclization conditions.
Formation of the Phenyl Substituent: : The next step involves the introduction of the phenyl group containing the 5-(methylthio) substituent. This can be done through Friedel-Crafts acylation followed by thiolation.
Attachment of the Morpholinosulfonyl Group: : This is generally done via sulfonylation of an amine precursor with morpholine and a sulfonyl chloride reagent.
Final Coupling: : The final step is the coupling of the oxadiazole-phenyl intermediate with the morpholinosulfonyl-benzamide through amide bond formation using activating agents such as EDC or DCC.
Industrial Production Methods
In an industrial setting, these steps are usually optimized for scalability and efficiency. Automated reactors, continuous flow chemistry, and process intensification techniques are often employed to ensure high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The methylthio group can undergo oxidation to form sulfoxides or sulfones.
Reduction: : The aromatic rings and oxadiazole can be reduced under specific conditions.
Substitution: : The benzamide moiety allows for various nucleophilic substitution reactions, particularly on the amide nitrogen and aromatic rings.
Common Reagents and Conditions
Oxidation: : Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: : Catalytic hydrogenation or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: : Nucleophiles like amines, thiols, and phenols under basic conditions can be used.
Major Products Formed
Depending on the reaction conditions, the major products could include sulfoxides, sulfones, reduced aromatic compounds, and substituted benzamides.
Scientific Research Applications
N-(2-(5-(methylthio)-1,3,4-oxadiazol-2-yl)phenyl)-3-(morpholinosulfonyl)benzamide has various applications:
Chemistry: : It can be used as a building block for more complex molecules, as well as a ligand in coordination chemistry.
Medicine: : It may serve as a lead compound in the development of new pharmaceuticals, particularly in targeting specific enzymes or receptors.
Industry: : It can be utilized in material science for the development of advanced polymers and as a chemical intermediate in the synthesis of specialty chemicals.
Mechanism of Action
The compound exerts its effects primarily through interactions with specific molecular targets, such as enzymes or receptors. The oxadiazole ring and morpholinosulfonyl groups are key functional groups that enable binding to these targets, often affecting their activity through inhibition or modulation of their function.
Comparison with Similar Compounds
Similar Compounds
N-(2-(5-(methylthio)-1,3,4-thiadiazol-2-yl)phenyl)-3-(morpholinosulfonyl)benzamide
N-(2-(5-(methylthio)-1,3,4-oxadiazol-2-yl)phenyl)-3-(methylsulfonyl)benzamide
N-(2-(5-(methylthio)-1,3,4-oxadiazol-2-yl)phenyl)-3-(piperidinosulfonyl)benzamide
Uniqueness
N-(2-(5-(methylthio)-1,3,4-oxadiazol-2-yl)phenyl)-3-(morpholinosulfonyl)benzamide stands out due to its specific combination of functional groups which allow for unique binding properties and a diverse range of chemical reactivity.
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Properties
IUPAC Name |
N-[2-(5-methylsulfanyl-1,3,4-oxadiazol-2-yl)phenyl]-3-morpholin-4-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O5S2/c1-30-20-23-22-19(29-20)16-7-2-3-8-17(16)21-18(25)14-5-4-6-15(13-14)31(26,27)24-9-11-28-12-10-24/h2-8,13H,9-12H2,1H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQWHKNWWAZQNLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN=C(O1)C2=CC=CC=C2NC(=O)C3=CC(=CC=C3)S(=O)(=O)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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